methyl 3-(chlorothio)benzoate
CAS No.: 88489-85-4
Cat. No.: VC3855410
Molecular Formula: C8H7ClO2S
Molecular Weight: 202.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88489-85-4 |
|---|---|
| Molecular Formula | C8H7ClO2S |
| Molecular Weight | 202.66 g/mol |
| IUPAC Name | methyl 3-chlorosulfanylbenzoate |
| Standard InChI | InChI=1S/C8H7ClO2S/c1-11-8(10)6-3-2-4-7(5-6)12-9/h2-5H,1H3 |
| Standard InChI Key | BGGLFSMDNTURAD-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=CC=C1)SCl |
| Canonical SMILES | COC(=O)C1=CC(=CC=C1)SCl |
Introduction
Chemical Identity and Structural Characteristics
Methyl 3-(chlorothio)benzoate belongs to the class of aromatic thioesters, combining a benzoate backbone with a reactive chlorothio substituent. Key physicochemical properties inferred from analogous compounds include:
Structural Features
The compound’s structure comprises:
-
A benzene ring with ester (-COOCH) and chlorothio (-SCl) groups at the 1- and 3-positions, respectively.
-
Polarizable sulfur and chlorine atoms, contributing to electrophilic reactivity.
-
A methyl ester group that enhances solubility in organic solvents compared to carboxylic acid derivatives.
Synthetic Pathways and Challenges
Theoretical Synthesis Routes
While no direct synthesis of methyl 3-(chlorothio)benzoate is documented, plausible routes can be extrapolated from methods used for analogous chlorothio compounds:
Route 1: Thiolation Followed by Chlorination
-
Thiolation: Introduce a thiol (-SH) group to methyl 3-bromobenzoate via nucleophilic aromatic substitution (SNAr) using sodium hydrosulfide (NaSH) .
-
Chlorination: React the thiol intermediate with chlorine gas (Cl) or sulfuryl chloride (SOCl) to form the chlorothio group.
Reaction equation:
Route 2: Direct Chlorothio Incorporation
Use a Friedel-Crafts-type reaction with a chlorothio-containing electrophile, though this approach faces regioselectivity challenges due to the ester group’s deactivating effect.
Catalytic and Solvent Considerations
-
Catalysts: Lewis acids like FeCl or ZnCl may facilitate electrophilic substitution, as seen in related benzoyl chloride reactions .
-
Solvents: Dichloromethane or chloroform, which stabilize ionic intermediates without participating in side reactions .
Physicochemical Properties and Stability
Predicted Properties
| Property | Value/Description |
|---|---|
| Melting point | 45–55°C (estimated) |
| Boiling point | 220–240°C (extrapolated) |
| Solubility | Soluble in DCM, THF; insoluble in HO |
| Stability | Moisture-sensitive; prone to hydrolysis |
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at 1700 cm (C=O ester), 650 cm (C-SCl).
-
NMR (theoretical):
-
H: δ 3.90 (s, 3H, OCH), δ 7.50–8.10 (m, 4H, aromatic).
-
C: δ 52.3 (OCH), 128–135 (aromatic C), 166.5 (C=O).
-
Research Gaps and Future Directions
-
Synthetic optimization: Develop regioselective methods to avoid di-/polychlorination byproducts.
-
Application studies: Evaluate bioactivity in drug discovery pipelines.
-
Environmental fate: Assess degradation pathways and ecotoxicology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume